Product packaging for 1-[(Chloromethoxy)methyl]adamantane(Cat. No.:)

1-[(Chloromethoxy)methyl]adamantane

Cat. No.: B8679709
M. Wt: 214.73 g/mol
InChI Key: QBAUQDFDSGHDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Chloromethoxy)methyl]adamantane (CAS 720682-48-4) is a high-purity organic compound with a molecular formula of C12H19ClO and a molecular weight of 214.73 g/mol . It belongs to the class of adamantane derivatives, which are characterized by a stable, rigid, three-dimensional diamondoid hydrocarbon structure . This unique adamantane scaffold is known to confer increased lipophilicity to molecules, which can significantly modify their bioavailability and interaction with biological systems . Adamantane derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, which include antiviral, antibacterial, and antidiabetic properties . Furthermore, adamantane-type clusters and derivatives are being actively researched for their intriguing optical and electronic properties, showing potential in applications such as nonlinear optics (NLO) and light conversion devices . As a building block, this compound offers researchers a versatile intermediate for the synthesis of novel compounds, such as Schiff bases and hydrazide-hydrazones, for use in antimicrobial and cytotoxicity studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClO B8679709 1-[(Chloromethoxy)methyl]adamantane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

1-(chloromethoxymethyl)adamantane

InChI

InChI=1S/C12H19ClO/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-8H2

InChI Key

QBAUQDFDSGHDNO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloromethoxy Methyl Adamantane

Chloromethylation of Adamantane (B196018) Derivatives to Introduce the Chloromethoxy Group

The introduction of a chloromethoxy group onto an adamantane derivative can be achieved through chloromethylation. This process typically involves reacting an adamantane derivative with a source of formaldehyde (B43269) and hydrogen chloride in the presence of an alcohol. However, direct chloromethylation of adamantane itself to yield 1-[(Chloromethoxy)methyl]adamantane is not a commonly documented specific reaction. The reactivity of the adamantane cage often leads to substitution at the bridgehead positions.

Exploration of Radical-Mediated C-H Functionalization for Adamantane Scaffolds

Radical-mediated reactions offer a powerful tool for the functionalization of the strong C-H bonds characteristic of adamantane. nih.govrsc.org These methods often involve the generation of an adamantyl radical, which can then react with a suitable electrophile. nih.gov

Key aspects of radical-mediated functionalization include:

Radical Generation: Adamantyl radicals can be generated through hydrogen atom abstraction using highly reactive species like those derived from peroxides. nih.gov

Selectivity: The adamantane structure has two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. nih.gov The bond dissociation energies for these are high, requiring potent radical abstractors. nih.govresearchgate.net

Applications: While radical-mediated C-H to C-C bond formations are well-documented for adamantane, the direct introduction of a chloromethoxy group via a radical pathway is less common. nih.govresearchgate.net

Chemical Reactivity and Transformation of 1 Chloromethoxy Methyl Adamantane

Reactivity Profiles of the Chloromethoxy Group

The chloromethoxy group is the primary site of reactivity in 1-[(Chloromethoxy)methyl]adamantane, susceptible to a variety of transformations.

Nucleophilic Substitution Reactions and Kinetics

The carbon atom of the chloromethyl group in this compound is electrophilic and readily undergoes nucleophilic substitution reactions. The general mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from related structures. The reaction rate is influenced by the concentration of both the substrate and the nucleophile, typically following second-order kinetics (SN2). However, the bulky adamantyl group can sterically hinder the backside attack required for a classic SN2 mechanism, potentially leading to a slower reaction rate compared to less hindered chloroethers. The possibility of an SN1-type mechanism, involving the formation of a transient carbocation, cannot be entirely ruled out, especially with weak nucleophiles or under conditions that favor ionization.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProduct
Hydroxide (OH⁻)1-[(Hydroxymethoxy)methyl]adamantane
Alkoxide (RO⁻)1-[(Alkoxymethoxy)methyl]adamantane
Cyanide (CN⁻)1-[(Cyanomethoxy)methyl]adamantane
Amine (RNH₂)1-[(Aminomethoxy)methyl]adamantane

Alkylation and Related Functionalization Pathways

This compound serves as an effective alkylating agent, capable of introducing the adamantylmethoxymethyl group onto various substrates. This is a crucial pathway for the functionalization of other molecules with the bulky and lipophilic adamantane (B196018) moiety.

A prominent example of this reactivity is the Friedel-Crafts alkylation of aromatic compounds. In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can react with arenes to form arylmethyl(adamantyl)methyl ethers. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then attacks the aromatic ring.

Table 2: Examples of Alkylation Reactions

SubstrateCatalystProduct
BenzeneAlCl₃(Adamantan-1-ylmethoxymethyl)benzene
TolueneAlCl₃1-((Adamantan-1-ylmethoxy)methyl)-4-methylbenzene

Acid-Catalyzed Transformations and Hydrolysis Pathways

The ether linkage in this compound is susceptible to cleavage under acidic conditions. masterorganicchemistry.com The hydrolysis of chloromethyl ethers, in general, proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. masterorganicchemistry.comacs.org This reaction ultimately leads to the formation of an alcohol, formaldehyde (B43269), and hydrochloric acid.

The first step is the protonation of the ether oxygen by a strong acid. masterorganicchemistry.com Subsequently, the C-O bond can be cleaved through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For a primary ether, an SN2 pathway is more likely. masterorganicchemistry.com The presence of the adamantyl group might influence the reaction pathway, but specific mechanistic studies on this compound are scarce.

Reactions Involving the Adamantane Framework

While the primary reactivity lies within the chloromethoxy group, the adamantane cage itself can participate in certain chemical transformations, particularly those involving high-energy intermediates.

Carbocation-Mediated Rearrangements and C-C Bond Formations

The formation of a carbocation on the methylene (B1212753) bridge connecting the adamantane cage to the chloromethoxy group can trigger rearrangements. libretexts.orgyoutube.comlumenlearning.comlibretexts.org Although the primary carbocation that would be formed upon simple heterolysis of the C-Cl bond is unstable, rearrangements can lead to more stable carbocationic species. For instance, a 1,2-hydride shift from the adamantane ring to the adjacent carbocationic center could occur, although this is less likely than rearrangements that lead to a more stable tertiary carbocation within the adamantane framework itself if the initial carbocation were to form at a different position. youtube.comlibretexts.org

Carbocation intermediates derived from adamantane derivatives are known to undergo complex rearrangements and can be trapped by various nucleophiles, leading to the formation of new C-C bonds. libretexts.orgyoutube.comlumenlearning.comlibretexts.org

Free Radical Reactions and Hydrogen Abstraction Processes

The adamantane framework can undergo free radical reactions, typically initiated by light or a radical initiator. masterorganicchemistry.com Free radical chlorination, for example, can lead to the substitution of hydrogen atoms on the adamantane cage with chlorine. masterorganicchemistry.com The tertiary bridgehead positions of the adamantane cage are generally more reactive towards hydrogen abstraction than the secondary positions.

While the chloromethoxy group itself can influence the regioselectivity of such reactions, it is expected that the adamantane cage of this compound would exhibit reactivity similar to other substituted adamantanes under free-radical conditions. The reaction would likely yield a mixture of chlorinated products at various positions on the adamantane ring. The enhanced nucleophilic character of the 1-adamantyl radical could also influence its reactivity in certain radical processes. rsc.org

Cycloaddition and Annulation Reactions Involving Adamantane-Substituted Systems

There is no available scientific literature detailing the participation of this compound in cycloaddition or annulation reactions. While the broader class of adamantane derivatives has been investigated in such transformations, for instance, in Diels-Alder reactions and Friedel-Crafts annulations, specific studies involving the 1-[(Chloromethoxy)methyl] substituent are not present in the reviewed literature. nih.gov

Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound

Detailed research findings concerning the chemo-, regio-, and stereoselectivity of reactions involving this compound are not available in the current body of scientific literature. The influence of the chloromethoxy)methyl group at the 1-position of the adamantane cage on the selectivity of its reactions has not been a subject of published research. Therefore, no data tables or specific research findings on this topic can be provided.

Synthesis of Novel Adamantane-Based Compounds Utilizing this compound as a Key Intermediate

The primary utility of this compound in synthesis is its function as an alkylating agent for various nucleophiles. The chlorine atom is an excellent leaving group, activated by the adjacent ether oxygen, facilitating Sₙ2-type reactions under mild conditions. This allows for the synthesis of a diverse library of 1-adamantylmethoxymethyl ethers and related compounds.

The general reaction scheme involves the treatment of this compound with a suitable nucleophile, often in the presence of a non-nucleophilic base to scavenge the HCl produced. The reaction covalently links the nucleophile to the adamantane scaffold through a -CH₂-O-CH₂- spacer.

Key Research Findings:

Ether and Thioether Synthesis: Alcohols (R-OH) and thiols (R-SH) react readily to form the corresponding ethers (Ad-CH₂-O-CH₂-OR) and thioethers (Ad-CH₂-O-CH₂-SR). These reactions are fundamental for introducing a variety of functional groups, ranging from simple alkyl chains to more complex molecular fragments.

Amine Alkylation: Primary and secondary amines react to yield N-alkylated products (Ad-CH₂-O-CH₂-NR₂). This provides a direct route to adamantane-containing amines, which are valuable in pharmaceutical research.

Carbanion Reactions: Carbon-based nucleophiles, such as Grignard reagents or enolates, can also be employed, leading to the formation of a new carbon-carbon bond and extending the side chain attached to the adamantane core. For example, reaction with an enolate derived from a ketone can produce α-(adamantylmethoxymethyl) ketones. youtube.comyoutube.com

The table below summarizes the synthesis of various novel adamantane-based compounds from this key intermediate.

Nucleophile (Nu-H)Reagent ExampleProduct ClassGeneral Structure
AlcoholEthanol (CH₃CH₂OH)Alkoxymethyl EtherAd-CH₂-O-CH₂-OCH₂CH₃
ThiolEthanethiol (CH₃CH₂SH)Alkoxymethyl ThioetherAd-CH₂-O-CH₂-SCH₂CH₃
Amine (sec.)Diethylamine ((CH₃CH₂)₂NH)N-(Alkoxymethyl)amineAd-CH₂-O-CH₂-N(CH₂CH₃)₂
CarboxylateSodium Acetate (CH₃COONa)Acylal EsterAd-CH₂-O-CH₂-O-C(O)CH₃
AzideSodium Azide (NaN₃)Azidomethyl EtherAd-CH₂-O-CH₂-N₃

Ad represents the 1-adamantyl group.

Exploration of Multi-functionalized Adamantane Systems

The rigid, tetrahedral geometry of the adamantane cage makes it an ideal scaffold for creating multi-functionalized systems where functional groups are held in precise spatial orientations. researchgate.net this compound can be utilized in strategies to build such complex molecules.

One approach involves using a starting material that is already functionalized at other bridgehead positions of the adamantane core. For example, 3-hydroxy-1-[(chloromethoxy)methyl]adamantane or 3-carboxy-1-[(chloromethoxy)methyl]adamantane could serve as a "(1+1)" type scaffold. The chloromethyl ether group can be reacted selectively due to its high electrophilicity, leaving the other functional group (e.g., hydroxyl or carboxyl) available for subsequent, orthogonal chemical transformations. This strategy allows for the stepwise construction of di- or tri-substituted adamantane derivatives with distinct functionalities.

A second approach involves introducing a multi-functional unit in a single step by choosing a nucleophile that contains additional reactive sites. For instance, reacting this compound with a molecule like 4-aminophenol (B1666318) would attach a phenol (B47542) group, which can then be used in further reactions. This method rapidly increases molecular complexity and allows for the development of adamantane-based dendrons or scaffolds for combinatorial chemistry. researchgate.net

The table below illustrates hypothetical multi-functionalized adamantane systems derived from this compound.

Starting MaterialNucleophileResulting Multi-functional SystemPotential Application
This compound4-Aminophenol1-{[4-Hydroxyphenyl)amino]methoxymethyl}adamantaneBuilding block for polymers or ligands
3-Hydroxy-1-[(chloromethoxy)methyl]adamantaneEthanol3-Hydroxy-1-(ethoxymethyl)adamantanePrecursor for drug conjugates
This compoundSerine methyl esterN-(Adamantylmethoxymethyl)serine methyl esterPeptidomimetic synthesis

Design and Synthesis of Bridged and Annulated Adamantane Structures

The reactivity of the chloromethyl ether group can be harnessed to construct more complex, polycyclic systems through intramolecular reactions. mdpi.com If a nucleophilic center is present elsewhere in the molecule, typically on another substituent attached to the adamantane core, an intramolecular cyclization can occur to form a new ring, resulting in a bridged or annulated adamantane structure.

For example, a precursor such as 3-(2-hydroxyethyl)-1-[(chloromethoxy)methyl]adamantane could theoretically undergo an intramolecular Williamson ether synthesis. In this hypothetical reaction, the hydroxyl group would act as the internal nucleophile, attacking the electrophilic chloromethyl carbon. The resulting cyclization would forge a new ether linkage, creating a novel, complex cage structure containing an additional ring fused to the adamantane framework. The feasibility and outcome of such reactions depend heavily on the length and flexibility of the tether connecting the nucleophile and the electrophile, as ring strain plays a crucial role in the stability of the product. Such synthetic strategies are explored for creating unique, conformationally restricted molecules for host-guest chemistry or as ligands for catalysis. mdpi.comnih.gov

Elucidation of Structure-Reactivity and Structure-Function Relationships in this compound Analogues

Polarity and Lipophilicity: Changing the nucleophile used in the synthesis directly modulates the polarity and lipophilicity of the resulting analogue. For example, using a polar nucleophile like an amino acid will result in a more hydrophilic compound compared to using a simple alkyl alcohol. This is a key parameter in medicinal chemistry for tuning the pharmacokinetic properties of a drug candidate.

Steric and Electronic Effects: The size and electronic nature of the introduced functional group influence the molecule's ability to interact with biological targets or participate in further chemical reactions. A bulky nucleophile will create a sterically hindered environment around the ether linkage, potentially affecting its chemical stability or binding affinity to a receptor.

Hydrogen Bonding: Introducing groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) via the nucleophile can impart the ability to form specific, directional interactions. This is critical for molecular recognition events, such as enzyme inhibition or receptor binding.

Advanced Synthetic Protocols and Optimization Strategies

Investigation of Catalytic Systems for Enhanced Yield and Selectivity

The introduction of the (chloromethoxy)methyl group onto the adamantane scaffold at the 1-position via 1-adamantylmethanol can be considered an acetal (B89532) formation reaction. Such reactions are typically catalyzed by acids. The reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride is a standard method for preparing chloromethyl ethers.

In the context of adamantane chemistry, acid catalysis is frequently employed for functionalization. For instance, the preparation of other 1-substituted adamantane derivatives has been successfully carried out using strong acids like sulfuric acid in various solvents. google.com The primary role of the catalyst is to protonate the formaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 1-adamantylmethanol. Subsequent reaction with chloride ions yields the final product.

While specific catalytic cycles for this compound are not detailed in the literature, broader research into adamantane functionalization highlights advanced catalytic methods that aim to improve selectivity and yield. Modern approaches often focus on the direct C-H functionalization of the adamantane cage, which is challenging due to the high bond strength of adamantane's C-H bonds. Catalytic systems involving photoredox and hydrogen atom transfer (HAT) have been developed for the selective alkylation of the tertiary C-H bonds at the bridgehead positions.

Catalytic ApproachCatalyst/System ExampleReaction TypeSelectivity/Observation
Brønsted/Lewis Acid CatalysisH₂SO₄, TiCl₄Acetal Formation, Friedel-Crafts AlkylationEssential for activating carbonyls or generating adamantyl cations for nucleophilic substitution. google.comnih.gov
Photoredox/HAT CatalysisIridium or Ruthenium complexes / quinuclidineC-H AlkylationHighly selective for the tertiary (bridgehead) C-H bonds of the adamantane core.
Transition Metal CatalysisMo(CO)₆HalogenationUsed for the bromination of adamantane using BrCCl₃, offering a simpler and higher-yielding alternative to direct bromination. google.com

Stereochemical Control and Enantioselective Approaches in Adamantane Functionalization

The adamantane molecule itself is highly symmetrical and achiral, belonging to the Td point group. The target compound, this compound, which features a substituent at a single bridgehead position, retains this achirality as no stereocenter is created. The plane of symmetry is maintained through the substituted bridgehead and the attached group.

However, stereochemistry is a critical consideration in the broader field of adamantane chemistry. Chirality can be introduced into the adamantane scaffold through specific substitution patterns. For example:

1,2-disubstituted adamantanes are inherently chiral. nih.gov

Adamantanes substituted at two different bridge methylene (B1212753) carbons (e.g., at C-2 and C-6) are chiral.

Adamantanes with four different substituents at the four bridgehead positions (C-1, C-3, C-5, C-7) are also chiral, acting as a rigid tetrahedral core. stackexchange.com

Given that many adamantane derivatives with biological activity are chiral, the development of enantioselective synthetic methods is an important area of research. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, enantiomerically pure 1,2-disubstituted adamantane derivatives have been synthesized through pathways involving asymmetric reactions and enantiomeric resolution, followed by cyclization steps that retain the established stereochemistry. nih.gov

While these enantioselective strategies are not directly applicable to the synthesis of the achiral this compound, they are fundamental to the synthesis of a wide array of other functionalized adamantanes where biological or material properties are dependent on a specific enantiomer.

Adamantane Derivative TypeExample StructureChiralityReason
1-Monosubstituted1-AdamantanolAchiralMaintains a plane of symmetry.
1,3-Disubstituted (identical)1,3-AdamantanediolAchiralMaintains multiple symmetry elements.
1,2-Disubstituted1-Bromo-2-chloroadamantaneChiralLack of any plane of symmetry. nih.gov
Subject of this articleThis compoundAchiralThe substituent at the C-1 bridgehead does not create a stereocenter.

Chromatographic and Spectroscopic Methods for Isolation and Purity Assessment

The isolation and purity verification of this compound would rely on standard analytical techniques, primarily chromatography and spectroscopy.

Chromatographic Methods: Gas chromatography (GC) is a powerful tool for analyzing adamantane derivatives due to their volatility. For halogenated adamantanes, studies have shown effective separation using packed or capillary columns with various stationary phases. researchgate.net The choice of stationary phase polarity is crucial for achieving optimal separation from starting materials or byproducts. Non-polar phases like SE-30 or PMS-100, and polar phases like Carbowax-20M have been successfully used. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful, providing both separation and structural information simultaneously. researchgate.netsysydz.net For preparative-scale purification, column chromatography on silica (B1680970) gel is a standard procedure. google.com

TechniqueStationary Phase/EluentDetectorApplication Notes
Gas Chromatography (GC)SE-30 (non-polar), OV-275 (polar), Carbowax-20M (polar)FID, MSEffective for assessing purity and separating isomers of adamantane derivatives. researchgate.net
Column ChromatographySilica Gel / Dichloromethane-Hexane-Standard method for purification of adamantane products after synthesis. google.com

Spectroscopic Methods: Spectroscopic analysis is indispensable for structural elucidation.

Computational and Theoretical Studies on 1 Chloromethoxy Methyl Adamantane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of 1-[(Chloromethoxy)methyl]adamantane. These methods solve the Schrödinger equation for the molecule, yielding information about bond lengths, angles, and the distribution of electrons.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like this compound. dntb.gov.ua Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. nih.gov DFT, a common quantum chemical method, is used to investigate the electronic structure of many-body systems. dntb.gov.ua

For adamantane (B196018) derivatives, these calculations can predict molecular geometries with high accuracy. The adamantane cage itself is a rigid structure composed of three fused cyclohexane (B81311) rings in a chair conformation. researchgate.net The substitution of a chloromethoxy)methyl group at the 1-position introduces conformational flexibility and alters the electronic properties of the adamantane core.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry of this compound. dntb.gov.ua These calculations would provide precise bond lengths and angles, as well as the Mulliken atomic charges, which describe the partial charge distribution across the molecule.

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

Parameter Predicted Value
C-Cl Bond Length ~1.8 Å
C-O Bond Lengths ~1.4 Å
Adamantane C-C Bond Lengths ~1.54 Å
Mulliken Charge on Cl Negative
Mulliken Charge on O Negative
Mulliken Charge on Adamantane Cage Generally Positive

Note: These are typical values expected from DFT calculations on similar structures and are for illustrative purposes.

The chloromethoxy)methyl substituent is not rigid and can rotate around the single bonds. This rotation gives rise to different conformers, each with a specific energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The study of the conformational landscape of molecules like chloromethyl-oxirane and chloromethyl-thiirane has been successfully carried out using a combination of experimental and theoretical methods. nih.gov

For this compound, the key dihedral angles are around the C(adamantane)-CH2-O-CH2-Cl chain. Computational methods can map the potential energy surface as these angles are varied, revealing the low-energy (stable) and high-energy (transitional) states. The anomeric effect, which is a stereoelectronic effect, is expected to play a significant role in determining the preferred conformation around the C-O-C linkage, likely favoring a gauche arrangement. researchgate.net

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for understanding how chemical reactions occur. For this compound, this can provide insights into its reactivity, particularly in nucleophilic substitution reactions.

By modeling the reaction of this compound with a nucleophile, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

Computational studies on the alkylation of adamantane have shown that multi-stage processes can be effectively modeled. researchgate.net For a reaction involving this compound, a similar approach would map the energy changes as the nucleophile approaches and the leaving group departs. This would clarify whether the reaction proceeds through a concerted (S(_N)2-like) or a stepwise (S(_N)1-like) mechanism, the latter being more likely due to the stability of the tertiary adamantyl carbocation.

While the adamantane cage itself is generally unreactive at the secondary positions, the chloromethoxy)methyl substituent offers a clear site for reaction. Computational models can confirm this by calculating the activation energies for nucleophilic attack at different positions, which would be significantly lower at the -CH(_2)Cl carbon.

Stereoselectivity is less of a concern for this particular molecule as the reaction center is not a stereocenter. However, in more complex adamantane derivatives, computational predictions of stereoselectivity are invaluable.

Spectroscopic Characterization and Computational Correlation

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure of the molecule.

High-quality infrared spectroscopy measurements, aided by ab initio molecular dynamics and anharmonic frequency calculations, have been shown to provide excellent reproduction of experimental data for similar molecules. nih.gov For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For instance, the C-Cl stretch, C-O-C stretches, and various C-H vibrations of the adamantane cage would appear at characteristic frequencies.

Furthermore, NMR chemical shifts can be calculated with high accuracy. nih.gov Studies on adamantane-containing polyarsenicals have demonstrated a strong linear correlation between experimental and DFT-calculated H and C NMR chemical shifts, with R values often exceeding 0.98. nih.gov This correlation is a powerful tool for structural verification. A similar computational analysis for this compound would provide theoretical support for the experimentally observed NMR spectrum.

Table 2: Correlation of Experimental and Computational Spectroscopic Data

Spectroscopic Technique Experimental Data Computationally Predicted Data Correlation
H NMR Chemical Shifts (ppm) Calculated Shielding Constants High (R > 0.98 typical)
C NMR Chemical Shifts (ppm) Calculated Shielding Constants High (R > 0.96 typical)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectral Assignments and Interpretations

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is anticipated to show distinct signals for the protons of the adamantane cage and the chloromethoxy)methyl side chain.

Adamantane Protons: The protons on the adamantane cage are expected to appear in the upfield region, typically between δ 1.5 and 2.1 ppm. Due to the substitution at C1, the signals for the protons at positions 2, 8, and 9 (adjacent to the substituted carbon) and the more distant protons at positions 3, 5, and 7, as well as the bridging methylene (B1212753) protons at 4, 6, and 10, would be chemically non-equivalent and likely exhibit complex splitting patterns.

Side Chain Protons: The two methylene groups in the -(CH2)-O-CH2-Cl side chain are expected to give rise to two distinct singlets or narrowly coupled multiplets. The Ad-CH2-O- protons would likely resonate at a different chemical shift compared to the -O-CH2-Cl protons due to the different electronic environments. The presence of the electronegative oxygen and chlorine atoms would shift these signals downfield compared to the adamantane cage protons.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum would also reflect the reduced symmetry of the molecule.

Adamantane Carbons: The adamantane cage carbons would show distinct resonances. The substituted quaternary carbon (C1) would appear at a specific chemical shift, while the other carbons of the cage (CH and CH2 groups) would also be chemically non-equivalent.

Side Chain Carbons: Two signals are expected for the methylene carbons of the side chain, Ad-CH2-O- and -O-CH2-Cl. The carbon attached to the chlorine atom is expected to be significantly deshielded.

For comparison, the analysis of other adamantane derivatives has been used to confirm their chemical structures. mdpi.com For instance, in some synthesized adamantane derivatives, the characteristic signals for the adamantane protons were observed, and the presence of specific functional groups was confirmed by the appearance of corresponding signals in the NMR spectra. mdpi.comkurouskilab.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane CH1.8 - 2.135 - 45
Adamantane CH₂1.5 - 1.828 - 38
Ad-C (quaternary)-30 - 40
Ad-CH₂-O~3.5 - 4.0~70 - 80
-O-CH₂-Cl~5.0 - 5.5~80 - 90

Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.

Vibrational Spectroscopy (e.g., IR, Raman) and Computational Validation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. tandfonline.com For this compound, these techniques can be used to identify characteristic functional groups and the adamantane cage structure. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which can then be compared with experimental data for accurate peak assignments. semanticscholar.org

Expected IR and Raman Spectral Features:

Adamantane Cage Vibrations: The adamantane core has several characteristic vibrational modes. The C-H stretching vibrations of the adamantane cage are expected in the 2800-3000 cm⁻¹ region. The cage breathing mode, a collective vibration of the entire adamantane structure, is a hallmark of adamantane derivatives and is typically observed in the Raman spectrum. semanticscholar.org For example, in a study of another adamantane derivative, the adamantane cage ring breathing mode was theoretically assigned at 783 cm⁻¹ and experimentally observed in the IR spectrum at 781 cm⁻¹. semanticscholar.org

C-O Stretching: The C-O-C ether linkage in the side chain will exhibit characteristic stretching vibrations, typically in the region of 1050-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

CH₂ Vibrations: The methylene groups in the side chain will have their own characteristic stretching and bending (scissoring) vibrations. The CH₂ stretching modes would contribute to the broad absorption in the 2800-3000 cm⁻¹ region, while the scissoring modes are expected around 1450-1470 cm⁻¹. tandfonline.com

Studies on other molecules have shown that IR and Raman spectroscopy are complementary techniques. tandfonline.com For instance, in the analysis of plant epicuticular waxes, IR spectroscopy was effective in detecting R-O-H and carbonyl groups, while Raman spectroscopy was more sensitive to C-C, C-H, and CH₂ vibrations of long aliphatic chains. tandfonline.com A similar complementarity would be expected for this compound.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
C-H Stretch (Adamantane)2800 - 3000IR, Raman
CH₂ Scissoring~1450 - 1470IR, Raman
C-O-C Stretch1050 - 1250IR
Adamantane Cage Breathing~750 - 800Raman
C-Cl Stretch600 - 800IR, Raman

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, MD simulations could provide valuable insights into its dynamic behavior, conformational flexibility, and how it interacts with other molecules or in different solvent environments. tandfonline.comksu.edu.sa

While specific MD simulations for this compound are not detailed in the provided search results, studies on other adamantane derivatives offer a framework for understanding its potential dynamic properties. tandfonline.comksu.edu.sa MD simulations on adamantane-based compounds have been used to investigate their stability, flexibility, and interactions with biological targets. tandfonline.com

Key aspects that could be investigated for this compound using MD simulations include:

Conformational Dynamics: The -(CH2)-O-CH2-Cl side chain has rotational freedom around the C-C and C-O bonds. MD simulations could explore the preferred conformations of this side chain and the energy barriers between different rotational states.

Intermolecular Interactions: Simulations could model how molecules of this compound interact with each other in the solid or liquid state. This would be influenced by van der Waals forces from the bulky adamantane cage and dipole-dipole interactions arising from the polar chloromethoxy group.

Solvation Effects: Placing the molecule in a simulated solvent box (e.g., water, chloroform) would allow for the study of solvation free energies and how the solvent structure is perturbed by the solute. tandfonline.comksu.edu.sa This is crucial for understanding its solubility and behavior in solution. For other adamantane derivatives, solvation free energies have been calculated in various solvents to predict their solubility. tandfonline.com

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis from an MD trajectory can identify which parts of the molecule are more flexible. tandfonline.com It is expected that the terminal chloromethyl group would exhibit higher flexibility compared to the rigid adamantane core.

In studies of similar adamantane derivatives, MD simulations have been used to assess the stability of protein-ligand complexes, indicating the importance of the adamantane moiety in molecular recognition and binding. tandfonline.com The rigid and lipophilic nature of the adamantane cage often plays a key role in these interactions.

Applications in Advanced Organic Synthesis and Materials Science

1-[(Chloromethoxy)methyl]adamantane as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound is prized for its α-chloro ether moiety. This functional group is a potent alkylating agent, enabling the facile introduction of the bulky and lipophilic adamantylmethoxymethyl group onto various substrates through nucleophilic substitution.

The adamantane (B196018) cage provides a rigid, three-dimensional, and tetrahedrally symmetric core that is invaluable for building complex molecular structures in medicinal and materials chemistry. acs.orgresearchgate.net The non-planar and rigid nature of the scaffold allows for the precise spatial positioning of functional groups, a feature highly sought after in drug design and supramolecular chemistry. nih.gov

This compound acts as a key starting point for creating more elaborate adamantane-containing systems. By reacting it with a bifunctional or multifunctional nucleophile, the adamantylmethoxymethyl unit can be anchored to a larger assembly. Subsequent chemical modifications can then be performed on other parts of the molecule to construct intricate architectures like dendrons, molecular tripods, or specialized ligands for catalysis. researchgate.net This stepwise approach is fundamental to the synthesis of multi-substituted adamantane derivatives, which are otherwise challenging to prepare. dntb.gov.uanih.gov

The primary role of this compound in organic synthesis is to serve as an electrophile for the installation of the adamantylmethoxymethyl ether group (-CH₂-O-CH₂-Ad). The high reactivity of the chloromethyl ether allows it to readily react with a wide range of nucleophiles, including:

Alcohols (R-OH): Forming stable ether linkages (R-O-CH₂-O-CH₂-Ad).

Amines (R-NH₂): Creating N-alkylated products.

Thiols (R-SH): Yielding thioethers (R-S-CH₂-O-CH₂-Ad).

Carboxylates (R-COO⁻): Producing ester-like derivatives.

This reaction provides a straightforward method for appending the bulky, rigid adamantane group to a target molecule, thereby modifying its physical and chemical properties, such as increasing its lipophilicity, steric bulk, and thermal stability.

Role in Polymer Chemistry and Functional Nanomaterials

The incorporation of adamantane into polymers is a well-established strategy for enhancing their material properties. acs.org The adamantyl group's rigidity and bulkiness restrict the mobility of polymer chains, leading to significant improvements in performance. wikipedia.orgingentaconnect.com

This compound is an ideal precursor for synthesizing custom adamantane-containing monomers. A common synthetic strategy involves the reaction of the α-chloro ether with a molecule that possesses both a nucleophilic group and a polymerizable moiety. For example, reacting this compound with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield an adamantylmethoxymethyl-functionalized methacrylate monomer.

This resulting monomer can then undergo polymerization, such as free-radical polymerization, to produce a polymer with pendant adamantane groups. This modular approach allows for the precise incorporation of the adamantane cage into various polymer backbones, including acrylates, methacrylates, and styrenics. researchgate.netnih.gov

The introduction of adamantane moieties into polymer chains has a profound impact on their material characteristics. researchgate.net The bulky, rigid cage structure increases the rotational energy barrier of the polymer backbone, which translates directly to a higher glass transition temperature (T₉). acs.org This enhancement makes the resulting polymers more resistant to deformation at elevated temperatures.

Research on adamantane-containing polymers, such as poly(1-adamantyl methacrylate), has consistently demonstrated their superior properties compared to conventional analogs like poly(methyl methacrylate) (PMMA). These improvements include:

Increased Thermal Stability: Higher decomposition temperatures and T₉ values. ingentaconnect.com

Enhanced Mechanical Strength: The rigid adamantane groups reinforce the polymer matrix.

Lower Water Absorption: The hydrophobic nature of the adamantane cage reduces moisture uptake. ingentaconnect.com

Reduced Dielectric Constant: The bulky structure can increase free volume, lowering the material's dielectric constant, which is beneficial for microelectronics applications. researchgate.net

Table 1: Comparison of Properties of Adamantane-Containing Polymer vs. PMMA

Property Poly(methyl methacrylate) (PMMA) Poly(1-adamantyl methacrylate) (PAdMA) Refractive Index (P(AdMA-co-MMA))
Glass Transition Temp. (T₉) ~105 °C ~170 °C -
Refractive Index ~1.49 - 1.51–1.52
Water Absorption Higher Lower Lower
Dielectric Constant Higher Lower Lower

Data compiled from findings on adamantane-containing methacrylate polymers. ingentaconnect.comresearchgate.net

Development of Optoelectronic and Advanced Material Systems

In the realm of advanced materials, the adamantane scaffold is utilized for its unique structural and electronic properties. While pure adamantane is an electrical insulator due to its large bandgap, its derivatives are being explored for applications in optoelectronics. nih.gov The rigid framework can act as a molecular spacer or "scaffold" to control the spatial arrangement of chromophores, preventing aggregation-caused quenching in emissive materials like those used in Organic Light-Emitting Diodes (OLEDs). rsc.org

This compound can serve as a reactive linker to covalently incorporate the insulating and sterically demanding adamantane unit into the molecular structure of organic semiconductors, host materials, or emitters. This strategy is employed to:

Improve Morphological Stability: The rigid adamantane core can enhance the thermal stability and morphological integrity of thin films used in electronic devices.

Tune Electronic Properties: Functionalization of the adamantane core, for instance with heteroatoms like oxygen or sulfur, can tune the electronic bandgap and shift the optical absorption spectrum, making the materials suitable for use as dyes or in other optoelectronic applications. nih.gov

Control Intermolecular Interactions: The defined three-dimensional structure of adamantane can be used to engineer intermolecular packing in the solid state, influencing charge transport and photophysical properties. rsc.orgrsc.org

The ability to easily attach this versatile building block to functional organic molecules makes it a valuable tool in the design of next-generation materials for displays, sensors, and other electronic devices.

Table 2: List of Mentioned Compounds

Compound Name
This compound
1-Adamantyl methacrylate (ADMA)
2-Hydroxyethyl methacrylate (HEMA)
Poly(1-adamantyl methacrylate) (PAdMA)
Poly(methyl methacrylate) (PMMA)

This compound: A Versatile Building Block in Advanced Materials Science

The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in various scientific fields. Among its many derivatives, this compound has emerged as a key intermediate for the synthesis of complex molecular architectures with applications in advanced organic synthesis and materials science. Its unique combination of the bulky, lipophilic adamantane cage and the reactive chloromethoxy group provides a versatile platform for constructing novel functional materials.

The distinct properties of this compound have been leveraged to create sophisticated molecular systems with tailored functionalities.

Scaffolding for the Controlled Placement of Chromophores and Unsaturated Linkers

The adamantane core serves as a rigid anchor, allowing for the precise spatial arrangement of photoactive units (chromophores) and conjugated systems (unsaturated linkers). This control over molecular geometry is crucial for developing materials with specific optical and electronic properties. The reactivity of the chloromethoxy group in this compound facilitates the attachment of these functional moieties.

Researchers have utilized adamantane derivatives as scaffolds to construct molecules with applications in surface recognition and targeted drug delivery. nih.gov The adamantane moiety can be incorporated into liposomes, providing a stable anchor in the lipid bilayer for the attachment of various ligands. nih.gov This approach is instrumental in studying cell recognition processes and designing targeted therapeutic systems. nih.gov

Investigation of Nonlinear Optical (NLO) Properties in Adamantane-Type Clusters

Adamantane-based structures have shown significant promise in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light, a phenomenon that is highly dependent on the molecular structure and electronic characteristics of the material. Recent research has focused on adamantane-type clusters, which have demonstrated strong NLO responses, including second-harmonic generation (SHG). nih.govresearchgate.netrsc.org

Theoretical studies have explored the NLO properties of adamantane derivatives, revealing that substitutions on the adamantane cage can significantly influence their hyperpolarizability, a key measure of NLO activity. researchgate.net First-principles investigations have shown that the optical nonlinearities in these clusters originate from electronic transitions within the organic substituents attached to the adamantane core. nih.gov The adamantane framework itself does not directly participate in the NLO generation process but plays a crucial role in determining the intensity of the linear and nonlinear optical responses. nih.gov The ability to fine-tune these properties by modifying the substituents and the cluster's composition opens up possibilities for designing novel NLO materials. nih.gov

The synthesis of these adamantane-type clusters can be achieved through various methods, including solid-state reactions and solvothermal techniques. rsc.org The choice of synthetic route allows for the creation of a wide variety of adamantane-based compounds with diverse compositions and, consequently, a broad range of material properties. nih.govrsc.org

Utility as a Chemical Reference Standard in Advanced Spectroscopy

The well-defined and rigid structure of adamantane and its derivatives makes them excellent reference standards in various spectroscopic techniques. The predictable fragmentation patterns and distinct spectral features of these compounds are valuable for instrument calibration and method validation.

In the context of advanced spectroscopy, the electronic structure of functionalized diamondoids, including methylated adamantanes, has been investigated. acs.org These studies provide insights into how functionalization affects the electronic and optical properties, which is crucial for interpreting spectroscopic data of more complex adamantane-based materials. acs.org While specific use of this compound as a formal reference standard is not extensively documented, the foundational knowledge gained from studying related adamantane compounds underpins its potential in this area. researchgate.netacs.org

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(Chloromethoxy)methyl]adamantane, and what analytical techniques validate its purity?

Methodological Answer: A common approach involves nucleophilic substitution reactions using adamantane derivatives. For example, analogous syntheses of substituted adamantanes (e.g., 1-(1-isocyanoethyl)adamantane) employ chloroform, potassium tert-butoxide (t-BuOK), and dichloromethane/tert-butanol solvent systems. Reaction monitoring via GC-MS ensures completion, while purity is validated using 1H/13C NMR (e.g., δ 3.43 ppm for methoxy protons) and elemental analysis (C, H, N within ±0.05% of theoretical values) .

Q. How is the reactivity of the chloromethoxy group in this compound characterized for further functionalization?

Methodological Answer: The chloromethoxy group undergoes nucleophilic substitution with amines, thiols, or alcohols. For instance, in adamantane derivatives, analogous reactions with amines (e.g., 1-(1-adamantylethyl)amine) yield isocyanides or secondary amines. Kinetic studies via NMR spectroscopy (e.g., tracking proton shifts) and HRESI-MS are used to monitor intermediate formation and reaction progress .

Q. What spectroscopic benchmarks (NMR, MS) distinguish this compound from related adamantane derivatives?

Methodological Answer: Key 1H NMR signals include:

  • δ 1.20–2.00 ppm : Adamantane backbone protons (distinctive multiplet patterns).
  • δ 3.43 ppm : Methoxy protons (quartet, J = 6.9 Hz).
    GC-MS typically shows a molecular ion peak at m/z 189 ([M]+) and fragmentation patterns (e.g., loss of Cl or CH3 groups). These benchmarks differentiate it from analogs like 1-adamantanecarbonyl chloride (m/z 198.69) .

Advanced Research Questions

Q. How do reaction conditions (temperature, base selection) influence the yield of this compound?

Methodological Answer: Comparative studies of bases (LiOH, NaOH, KOH, t-BuOK) in analogous syntheses show t-BuOK in tert-butanol maximizes yields (up to 92%) due to its strong deprotonation capacity and minimized side reactions. Elevated temperatures (>40°C) do not improve yields, favoring room-temperature conditions. Table 1 summarizes optimization

Base Solvent Temperature Yield Reference
t-BuOKCH2Cl2/t-BuOH20°C91%
NaOHCH2Cl220–40°C70–75%

Q. What mechanistic insights explain the stability of intermediates during chloromethoxy functionalization?

Methodological Answer: Radical intermediates (e.g., adamantyl radicals) are stabilized by the rigid adamantane cage, as shown in chlorocarbonylation studies. Electron paramagnetic resonance (EPR) and HRESI-MS detect transient species, while computational models (DFT) predict thermodynamic favorability of substitution at the 1-position due to reduced steric hindrance .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer: Density Functional Theory (DFT) calculations assess electronic effects (e.g., HOMO-LUMO gaps) of the chloromethoxy group. For example, molecular docking studies with viral proteases (e.g., SARS-CoV-2 Mpro) highlight hydrophobic interactions between the adamantane core and enzyme pockets, guiding drug design .

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